Gastric vs. Pancreatic Hydrolysis Kinetics: Allyl Hexanoate vs. Allyl Isovalerate
Allyl hexanoate exhibits starkly contrasting hydrolysis rates in different gastrointestinal compartments compared to the branched-chain analog allyl isovalerate. In simulated gastric fluid, allyl hexanoate is hydrolyzed very slowly with a half-life of 1120 minutes, while in simulated pancreatic fluid it is hydrolyzed rapidly with a half-life of 1.98 minutes [1]. In contrast, allyl isovalerate is hydrolyzed at a slower rate than straight-chain allyl esters by liver homogenates in vitro [1]. This differential gastric stability is a key determinant for its use in encapsulated flavors or products requiring extended gastric residence.
| Evidence Dimension | Hydrolysis half-life (t½) in artificial gastric juice |
|---|---|
| Target Compound Data | 1120 min |
| Comparator Or Baseline | Allyl isovalerate (hydrolyzed slower than straight-chain esters, quantitative data not specified in direct gastric comparison) |
| Quantified Difference | Allyl hexanoate is relatively gastric-stable (t½ 1120 min); allyl isovalerate is hydrolyzed more slowly by liver homogenates, indicating a different metabolic fate |
| Conditions | In vitro incubation in artificial gastric juice and simulated pancreatic juice; liver homogenates |
Why This Matters
Procurement for formulations requiring gastric survival (e.g., enteric delivery, encapsulated flavors) favors allyl hexanoate over branched-chain esters with less predictable gastrointestinal stability.
- [1] WHO Food Additives Series 28. Allyl esters (allyl hexanoate, allyl heptanoate, and allyl isovalerate). Retrieved from https://www.inchem.org/documents/jecfa/jecmono/v28je09.htm View Source
